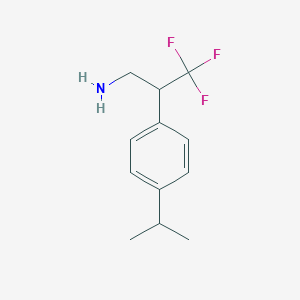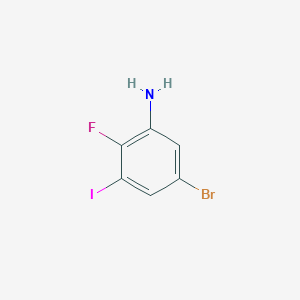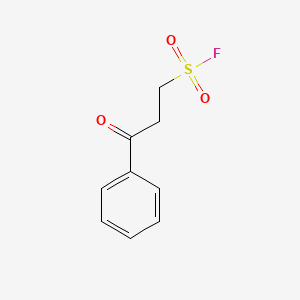
3-Oxo-3-phenylpropane-1-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3-phenylpropane-1-sulfonylfluoride is an organic compound with the molecular formula C9H9FO3S It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-phenylpropane-1-sulfonylfluoride can be achieved through a one-pot process starting from sulfonates or sulfonic acids. This method involves the use of mild reaction conditions and readily available reagents . The process typically includes the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using reagents such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These methods are efficient and scalable, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxo-3-phenylpropane-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into sulfonyl hydrides or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane .
Major Products: The major products formed from these reactions include sulfonic acids, sulfonyl hydrides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Oxo-3-phenylpropane-1-sulfonylfluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Oxo-3-phenylpropane-1-sulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in chemical biology for the selective modification of proteins and in medicinal chemistry for the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Sulfonyl Chlorides: These compounds are similar in structure but have a chlorine atom instead of a fluorine atom.
Sulfonyl Hydrides: These compounds have a hydrogen atom instead of a fluorine atom.
Uniqueness: 3-Oxo-3-phenylpropane-1-sulfonylfluoride is unique due to its balanced stability and reactivity, making it a versatile reagent in various chemical transformations. Its ability to form stable covalent bonds with nucleophiles while maintaining a high degree of selectivity sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H9FO3S |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
3-oxo-3-phenylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C9H9FO3S/c10-14(12,13)7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
RDVVDDCXSZDUTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


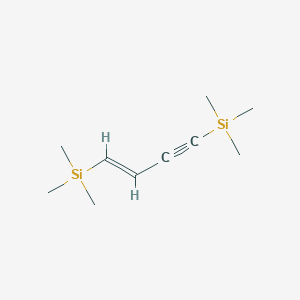
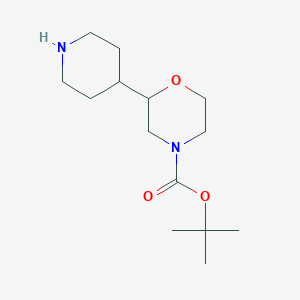
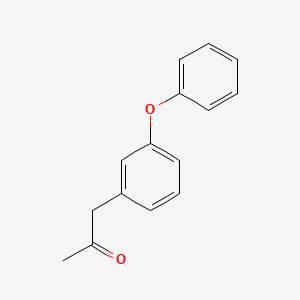

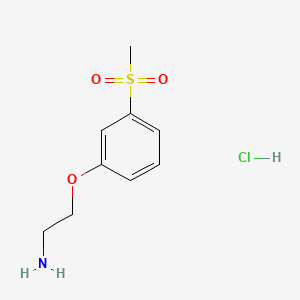
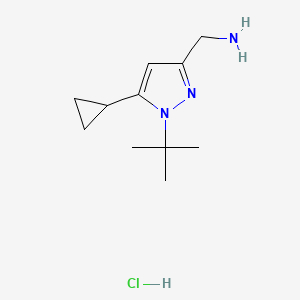
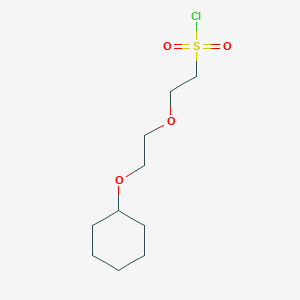
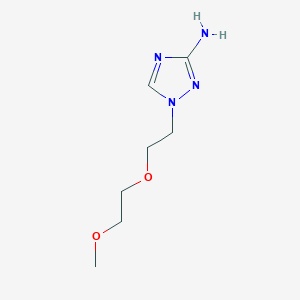
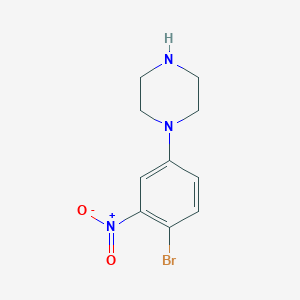
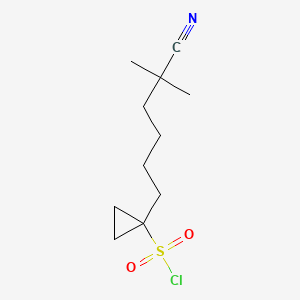
amine](/img/structure/B15310535.png)
